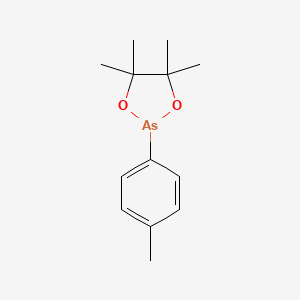
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane is an organoarsenic compound with the molecular formula C12H17AsO2 This compound is characterized by a dioxarsolane ring, which is a five-membered ring containing arsenic and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane typically involves the reaction of 4-methylphenylarsine oxide with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the dioxarsolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert it back to the corresponding arsine.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Arsenic(V) compounds.
Reduction: Arsine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its biological effects.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: Similar structure but contains boron instead of arsenic.
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxagermolane: Contains germanium instead of arsenic.
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxastannolane: Contains tin instead of arsenic.
Uniqueness
The presence of arsenic in 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane imparts unique chemical and biological properties compared to its boron, germanium, and tin analogs
属性
CAS 编号 |
141941-78-8 |
|---|---|
分子式 |
C13H19AsO2 |
分子量 |
282.21 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(4-methylphenyl)-1,3,2-dioxarsolane |
InChI |
InChI=1S/C13H19AsO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3 |
InChI 键 |
PQPKIIUJGLFWEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[As]2OC(C(O2)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)
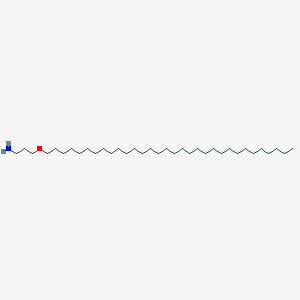
![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
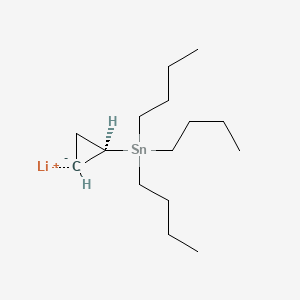
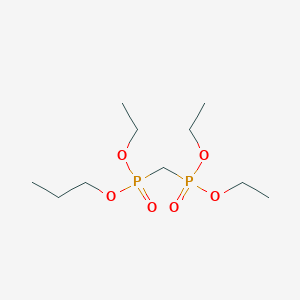
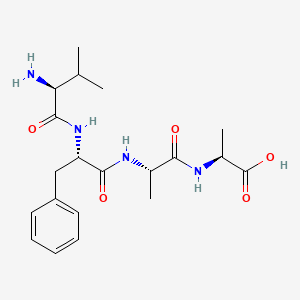
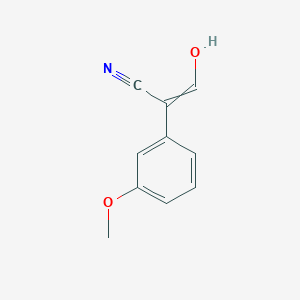
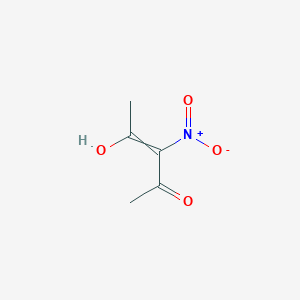
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
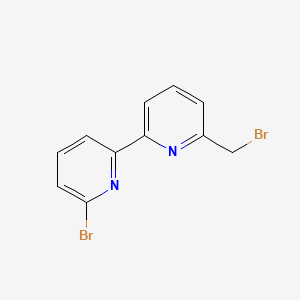


![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
